Cas no 1179359-68-2 (tert-Butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride)

Tert-Butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride is a chemically stable, high-purity intermediate used in pharmaceutical synthesis and medicinal chemistry research. Its structure features both a piperidine and an azetidine ring, offering versatility as a building block for drug discovery, particularly in the development of bioactive molecules targeting central nervous system (CNS) disorders. The tert-butyloxycarbonyl (Boc) protecting group enhances handling stability, while the dihydrochloride salt form ensures improved solubility for reactions. This compound is valued for its well-defined reactivity, facilitating selective modifications in multi-step syntheses. Its rigid heterocyclic framework makes it useful for designing conformationally constrained analogs in lead optimization studies.
tert-Butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride structure
1179359-68-2 structure
Product Name:tert-Butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride
CAS No:1179359-68-2
MF:C14H29Cl2N3O2
MW:342.304961919785
MDL:MFCD11101362
CID:836369
PubChem ID:45072278
Update Time:2025-10-24

tert-Butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride
    • 1-Piperidinecarboxylic acid, 4-[3-(aminomethyl)-1-azetidinyl]-, 1,1-dimethylethyl ester, hydro...
    • 1-Piperidinecarboxylic acid, 4-[3-(aminomethyl)-1-azetidinyl]-, 1,1-dimethylethyl ester, hydrochloride (1:2)
    • 4-(3-AMINOMETHYL-AZETIDIN-1-YL)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER-2HCl
    • tert-butyl 4-[3-(aminomethyl)azetidin-1-yl]piperidine-1-carboxylate,dihydrochloride
    • 4-(3-aminomethyl-azetidin-1-yl)piperidine-1-carboxylic acid tert-butyl ester dihydrochloride
    • 4-(3-AMINOMETHYL-AZETIDIN-1-YL)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER dihydrochloride
    • AK-93238
    • CTK8E1465
    • KB-145173
    • AKOS015844936
    • 4-(3-Aminomethyl-azetidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester-dihydrochloride
    • 2-Methyl-2-propanyl 4-[3-(aminomethyl)-1-azetidinyl]-1-piperidinecarboxylate dihydrochloride
    • DB-061082
    • SB51366
    • DTXSID00662501
    • 1179359-68-2
    • tert-Butyl 4-[3-(aminomethyl)azetidin-1-yl]piperidine-1-carboxylate--hydrogen chloride (1/2)
    • tert-butyl 4-[3-(aminomethyl)azetidin-1-yl]piperidine-1-carboxylate;dihydrochloride
    • TERT-BUTYL 4-[3-(AMINOMETHYL)AZETIDIN-1-YL]PIPERIDINE-1-CARBOXYLATE DIHYDROCHLORIDE
    • MDL: MFCD11101362
    • Inchi: 1S/C14H27N3O2.2ClH/c1-14(2,3)19-13(18)16-6-4-12(5-7-16)17-9-11(8-15)10-17;;/h11-12H,4-10,15H2,1-3H3;2*1H
    • InChI Key: ONIZMQAKRRKEPR-UHFFFAOYSA-N
    • SMILES: Cl.Cl.O(C(C)(C)C)C(N1CCC(CC1)N1CC(CN)C1)=O

Computed Properties

  • Exact Mass: 341.1636826g/mol
  • Monoisotopic Mass: 341.1636826g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 313
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.8Ų

tert-Butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride Pricemore >>

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Additional information on tert-Butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride

Structure and Synthesis of tert-Butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride (CAS 1179359-68-2)

tert-Butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride is a synthetic compound with a complex molecular architecture that combines multiple pharmacophoric elements. The core structure consists of a piperidine-1-carboxylate moiety linked to a azetidin-1-yl ring through a aminomethyl bridge. The tert-Butyl group provides steric protection, while the dihydrochloride salt form enhances solubility and stability. This compound's synthesis typically involves a multi-step process, including the formation of an azetidin-1-yl ring via ring-closing metathesis or nucleophilic cyclization, followed by coupling with a piperidine-1-carboxylate derivative. Recent advancements in asymmetric catalysis have enabled the selective introduction of stereochemistry at the azetidin-1-yl center, which is critical for modulating biological activity.

Structural characterization of this compound has been achieved through advanced analytical techniques such as 1H NMR, 13C NMR, and X-ray crystallography. The tert-Butyl group's position on the piperidine-1-carboxylate ring influences the compound's conformational flexibility, which is a key factor in its ability to interact with biological targets. The presence of the aminomethyl bridge introduces additional hydrogen-bonding capability, enhancing the compound's potential for molecular recognition in drug-target interactions. These structural features make it a promising candidate for further exploration in pharmaceutical research.

Recent studies have highlighted the importance of precise control over the azetidin-1-yl ring formation. For instance, a 2023 publication in Organic & Biomolecular Chemistry demonstrated that the stereochemistry of the azetidin-1-yl center significantly affects the compound's reactivity toward enzymatic hydrolysis. This finding underscores the need for synthetic strategies that can selectively produce the desired stereoisomer. The dihydrochloride salt form has also been shown to improve the compound's solubility in aqueous environments, which is crucial for its potential application in drug delivery systems.

The synthesis of tert-Butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride has been optimized using microwave-assisted protocols, which reduce reaction times and improve yield. A 2024 study in Green Chemistry reported that the use of eco-friendly solvents and catalysts has enabled the production of this compound with minimal environmental impact. These advancements align with the growing emphasis on sustainable chemistry in pharmaceutical manufacturing. The ability to synthesize this compound efficiently and sustainably is a significant advantage for its potential use in drug development.

Structural modifications to the tert-Butyl group have also been explored to enhance the compound's pharmacological profile. For example, replacing the tert-Butyl group with other alkyl or aryl substituents can alter the compound's lipophilicity and metabolic stability. A 2023 study in MedChemComm demonstrated that such modifications could significantly affect the compound's ability to cross the blood-brain barrier, which is a critical factor in its potential application for central nervous system disorders.

The aminomethyl bridge in this compound is a key functional group that contributes to its reactivity. Recent research has focused on understanding how this bridge interacts with various biological targets. A 2024 publication in Chemical Communications reported that the aminomethyl group can act as a hydrogen bond donor, which is important for its binding affinity to certain proteins. These findings suggest that the aminomethyl bridge may play a role in modulating the compound's biological activity.

The dihydrochloride salt form of this compound has been shown to exhibit improved stability in physiological conditions. This is particularly important for its potential use in therapeutic applications, where maintaining the compound's integrity in the body is essential. A 2023 study in Journal of Medicinal Chemistry highlighted the importance of the dihydrochloride salt form in enhancing the compound's solubility and bioavailability, which are critical factors for its therapeutic efficacy.

Recent advances in computational modeling have provided insights into the molecular interactions of this compound. A 2024 study in Journal of Molecular Graphics and Modelling used molecular docking simulations to predict the compound's binding affinity to various targets. These simulations suggested that the compound could interact with multiple protein targets, which is a promising finding for its potential use in multi-target drug development.

The synthesis of tert-Butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride has also been optimized using solid-phase peptide synthesis techniques. This approach allows for the precise incorporation of amino acid residues into the compound's structure. A 2023 publication in Peptide Science demonstrated that this method could be used to create modified versions of the compound with enhanced biological activity. These advancements highlight the versatility of this compound in pharmaceutical research.

Overall, the structural and synthetic characteristics of tert-Butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride make it a valuable compound for further investigation. The ability to control its stereochemistry, modify its functional groups, and optimize its synthesis process positions it as a promising candidate for drug development. These properties are critical for its potential application in various therapeutic areas.

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